Céphapirine

Vue d'ensemble

Description

La céfapirine est un antibiotique céphalosporine de première génération, commercialisé sous le nom de marque Céfadyl. Elle est efficace contre un large éventail de bactéries à Gram positif et à Gram négatif. La céfapirine est disponible sous forme injectable et est utilisée pour traiter diverses infections bactériennes . Sa production à des fins humaines a été interrompue aux États-Unis .

Mécanisme D'action

Target of Action

Cephapirin, a first-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics.

Mode of Action

The bactericidal activity of cephapirin results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, cephapirin interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption in the cell wall synthesis leads to cell lysis and death .

Biochemical Pathways

Cephapirin, like other cephalosporins, is involved in the bacterial cell wall synthesis pathway . It specifically inhibits the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall, eventually causing cell lysis and death .

Pharmacokinetics

Cephapirin is metabolized to desacetylcephapirin in various species, including humans . The rate and extent of this deacetylation decrease from rodents to dogs to humans . Several cephalosporins, including cephapirin, are actively deacetylated, primarily in the liver but also in other tissues .

Result of Action

The primary result of cephapirin’s action is the death of the bacterial cells . By inhibiting cell wall synthesis, cephapirin causes the bacterial cells to become unstable and eventually lyse . Cephapirin has a wide spectrum of activity against both gram-positive and gram-negative organisms .

Action Environment

Environmental factors such as higher MnO2 loading, lower initial cephalosporin concentration, and lower solution pH can promote the MnO2 oxidation rate of cephapirin . The presence of dissolved organic matter and dissolved cations (Mn 2+ > Ca 2+ > Mg 2+ > Fe 3+) can inhibit this process . Additionally, cephapirin has poor stability in dairy manure slurries, with increased temperature leading to decreased concentrations .

Applications De Recherche Scientifique

Cefapirin has several scientific research applications, including:

Chemistry: Used as a model compound in studying cephalosporin antibiotics and their chemical properties.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Investigated for its efficacy in treating bacterial infections and its potential use in combination therapies.

Industry: Utilized in the veterinary field for treating bovine mastitis caused by gram-positive bacteria.

Analyse Biochimique

Biochemical Properties

Cephapirin has a wide spectrum of activity against gram-positive and gram-negative organisms . It is more resistant to beta-lactamases than penicillins, making it effective against staphylococci, with the exception of methicillin-resistant staphylococci . The bactericidal activity of Cephapirin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .

Cellular Effects

Cephapirin exerts its effects on various types of cells, primarily bacterial cells. It inhibits cell wall synthesis, leading to the death of the bacteria . It is used in the treatment of infections caused by susceptible bacteria . Adverse reactions include hypersensitivity reactions and alterations to liver function .

Molecular Mechanism

The molecular mechanism of Cephapirin involves the inhibition of cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis in bacteria . This binding disrupts the cross-linking of peptidoglycan strands, leading to the accumulation of precursors and ultimately compromising the cell wall’s stability .

Temporal Effects in Laboratory Settings

In a study aimed at capturing the temporal pattern of Cephapirin excretion in dairy cows following intramammary infusion, peak excretion was observed on day 1 following intramammary infusion and decreased sharply thereafter . This indicates that the effects of Cephapirin can change over time in a laboratory setting.

Dosage Effects in Animal Models

In a 6-month intramuscular study with doses of 0, 100, 200, and 400 mg/kg bw/day, severe anemia was observed in some of the animals at all dose levels . This suggests that the effects of Cephapirin can vary with different dosages in animal models.

Metabolic Pathways

Cephapirin is metabolized to its major metabolite, desacetylcephapirin . This metabolic process occurs in the liver . Desacetylcephapirin is 50% as active as the parent compound .

Transport and Distribution

Cephapirin is typically administered as its sodium salt, Cephapirin sodium, which is highly soluble in water . This solubility ensures rapid absorption and distribution in the body following intravenous and intramuscular injections .

Subcellular Localization

Given its mechanism of action, it can be inferred that Cephapirin localizes to the cell wall in bacterial cells, where it binds to penicillin-binding proteins (PBPs) to exert its effects .

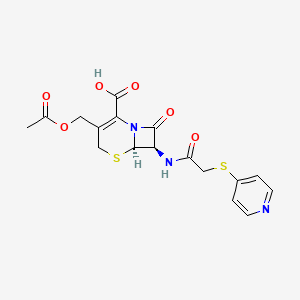

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La céfapirine est synthétisée à partir de l'acide 7-aminocephalosporanique (7-ACA). La voie de synthèse implique la réaction du 7-ACA avec le chlorure de bromoacétyle pour former un amide. Cet amide est ensuite mis à réagir avec la 4-thiopyridine pour obtenir la céfapirine .

Méthodes de production industrielle : La production industrielle de la céfapirine implique la méthode de cristallisation au point isoélectrique pour obtenir un composé cristallin de céfapirine sodique de type A de haute pureté . Cette méthode garantit la production de céfapirine avec une pureté élevée et une qualité constante.

Analyse Des Réactions Chimiques

Types de réactions : La céfapirine subit diverses réactions chimiques, notamment :

Oxydation : La céfapirine peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la céfapirine en formes réduites ayant des propriétés pharmacologiques différentes.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques dans la céfapirine par d'autres groupes, modifiant ainsi ses propriétés chimiques.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution utilisent souvent des réactifs comme les halogènes et les nucléophiles dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la céfapirine avec des structures chimiques modifiées et potentiellement des activités biologiques différentes.

4. Applications de la recherche scientifique

La céfapirine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les antibiotiques céphalosporines et leurs propriétés chimiques.

Biologie : Employé dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.

Médecine : Enquête sur son efficacité dans le traitement des infections bactériennes et son utilisation potentielle dans les thérapies combinées.

Industrie : Utilisé dans le domaine vétérinaire pour traiter la mammite bovine causée par des bactéries à Gram positif.

5. Mécanisme d'action

L'activité bactéricide de la céfapirine résulte de l'inhibition de la synthèse de la paroi cellulaire. La céfapirine se lie aux protéines de liaison à la pénicilline (PBP) situées à l'intérieur de la paroi cellulaire bactérienne, inhibant la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne . Cela conduit à la lyse et à la mort de la cellule bactérienne.

Composés similaires :

Céfazoline : Une céphalosporine de première génération ayant un large spectre d'activité contre les bactéries à Gram positif.

Céfradine : Une autre céphalosporine de première génération utilisée pour traiter diverses infections bactériennes.

Céfpiramide : Une céphalosporine ayant un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Unicité de la céfapirine : La céfapirine est unique en raison de son affinité de liaison spécifique pour les protéines de liaison à la pénicilline et de son efficacité contre un large éventail de bactéries. Son utilisation en médecine vétérinaire, en particulier pour le traitement de la mammite bovine, la distingue également des autres céphalosporines .

Comparaison Avec Des Composés Similaires

Cefazolin: A first-generation cephalosporin with a broad spectrum of activity against gram-positive bacteria.

Cefradine: Another first-generation cephalosporin used to treat various bacterial infections.

Cefpiramide: A cephalosporin with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness of Cefapirin: Cefapirin is unique due to its specific binding affinity for penicillin-binding proteins and its effectiveness against a wide range of bacteria. Its use in veterinary medicine, particularly for treating bovine mastitis, also sets it apart from other cephalosporins .

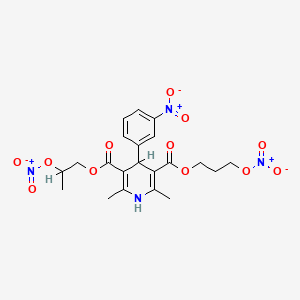

Propriétés

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/t13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLLWWBDSUHNEB-CZUORRHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24356-60-3 (mono-hydrochloride salt) | |

| Record name | Cefapirin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022784 | |

| Record name | Cephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cephapirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER /CEPHAPIRIN SODIUM/, VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/, 1.51e-01 g/L | |

| Record name | Cefapirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHAPIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephapirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cephapirin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs)., ... VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR ... IT DOES NOT SUPPRESS BREAKDOWN OF PENICILLIN G BY STAPHYLOCOCCAL PENICILLINASE. CEPHALOSPORIN C & ITS SEMISYNTHETIC CONGENERS INDUCE SYNTH OF PENICILLINASE BY B CEREUS & STAPH AUREUS. /CEPHALOSPORIN C/, ... ENZYME ACTING SPECIFICALLY ON CEPHALOSPORIN C TO DESTROY ITS ANTIBACTERIAL ACTIVITY. THIS SUBSTANCE, CEPHALOSPORINASE IS ALSO BETA-LACTAMASE. MOST PREPN OF ENZYME ALSO EXHIBIT PENICILLINASE ACTIVITY, & SOME MICROORGANISMS PRODUCE ONE BETA-LACTAMASE THAT ACTS ON BOTH PENICILLIN & CEPHALOSPORINS. /CEPHALOSPORIN C/, Bactericidal; action depends on ability to reach and bind pencillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/ | |

| Record name | Cefapirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHAPIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

21593-23-7 | |

| Record name | Cephapirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21593-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefapirin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefapirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefapirin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHAPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89B59H32VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHAPIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephapirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

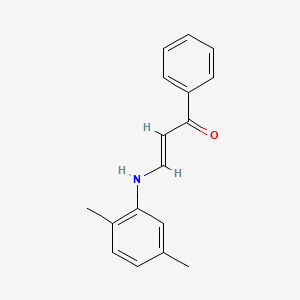

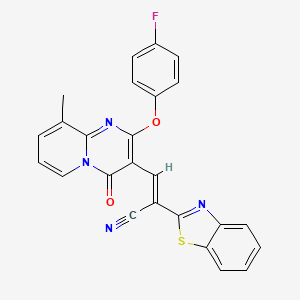

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

![6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)